molecular formula C9H18O3 B2628587 Ethyl 7-hydroxyheptanoate CAS No. 6149-48-0

Ethyl 7-hydroxyheptanoate

Cat. No.: B2628587
CAS No.: 6149-48-0
M. Wt: 174.24
InChI Key: BNQBCZORUIXFRE-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxyheptanoate (CAS: 6149-48-0) is a hydroxy-substituted ester with the molecular formula C₉H₁₈O₃ and a molecular weight of 174.24 g/mol. Structurally, it consists of a seven-carbon aliphatic chain with a hydroxyl group at the terminal position and an ethyl ester moiety. This compound is synthesized via the general method of converting dicarboxylic acid monoethyl esters into ethyl hydroxyalkanoates, as demonstrated in the preparation of this compound from suberic acid monoethyl ester . Key spectral data, such as IR absorption bands at 3349 cm⁻¹ (O–H stretch) and 1734 cm⁻¹ (ester C=O stretch), confirm its functional groups .

Properties

IUPAC Name

ethyl 7-hydroxyheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-2-12-9(11)7-5-3-4-6-8-10/h10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQBCZORUIXFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 7-hydroxyheptanoate can be synthesized through the esterification of 7-hydroxyheptanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

7-hydroxyheptanoic acid+ethanolacid catalystethyl 7-hydroxyheptanoate+water\text{7-hydroxyheptanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 7-hydroxyheptanoic acid+ethanolacid catalyst​ethyl 7-hydroxyheptanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve the hydrogenation of 3-(2-furyl)acrylic acid or its derivatives in the presence of a platinum catalyst and an acid promoter. This process results in the cleavage of the furan ring and the formation of 7-hydroxyheptanoic acid, which is then esterified with ethanol to produce this compound .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acid or base to yield 7-hydroxyheptanoic acid and ethanol. This reaction is typical of esters and can be represented as:

ethyl 7-hydroxyheptanoate+wateracid/base7-hydroxyheptanoic acid+ethanol\text{this compound} + \text{water} \xrightarrow{\text{acid/base}} \text{7-hydroxyheptanoic acid} + \text{ethanol} ethyl 7-hydroxyheptanoate+wateracid/base​7-hydroxyheptanoic acid+ethanol

    Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Hydrolysis: 7-hydroxyheptanoic acid and ethanol.

    Oxidation: 7-oxoheptanoic acid or 7-ketoheptanoic acid.

Scientific Research Applications

Ethyl 7-hydroxyheptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-hydroxyheptanoate primarily involves its hydrolysis and oxidation reactions. In biological systems, esterases catalyze the hydrolysis of this compound to produce 7-hydroxyheptanoic acid and ethanol. The hydroxyl group in the molecule can undergo further oxidation to form carboxylic acids, which participate in various metabolic pathways.

Comparison with Similar Compounds

Methyl 7-hydroxyheptanoate (CAS: 14565-11-8)

  • Structure : Differs in the ester group (methyl vs. ethyl).
  • Physical Properties :
    • Boiling point: 219.9 ± 23.0 °C
    • Density: 1.0 ± 0.1 g/cm³
    • Storage: Requires inert gas (N₂/Ar) at 2–8°C .
  • Applications : Used in food flavoring, personal care fragrances, and as a reagent in organic synthesis .
  • Safety : Highly flammable; causes skin/eye irritation .

tert-Butyl 7-hydroxyheptanoate (CID: 54194354)

  • Structure : Features a bulky tert-butyl ester group (C₁₁H₂₂O₃).
  • Collision Cross-Section (CCS) : Predicted CCS values range from 146.5–157.3 Ų (varies with adducts) .
  • Stability : Enhanced steric hindrance likely improves hydrolytic stability compared to ethyl/methyl analogues .

Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate (CAS: 1188265-06-6)

  • Structure : Contains a 4-methoxyphenyl substituent and dual ketone groups.
  • Synthesis : Derived from multi-step organic reactions, with a molecular weight of 292.33 g/mol .
  • Applications : Primarily used in specialized organic synthesis for bioactive intermediates .

Physicochemical Properties Comparison

Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Key Functional Groups
This compound C₉H₁₈O₃ Not reported Not reported Hydroxyl, ester
Mthis compound C₈H₁₆O₃ 219.9 ± 23.0 1.0 ± 0.1 Hydroxyl, methyl ester
tert-Butyl 7-hydroxyheptanoate C₁₁H₂₂O₃ Not reported Not reported Hydroxyl, tert-butyl ester

Reactivity and Stability

  • Hydrolysis Sensitivity : Ethyl/methyl esters hydrolyze faster than tert-butyl esters under acidic/basic conditions due to reduced steric hindrance .
  • Oxidation: The hydroxyl group in this compound can be oxidized to a ketone (e.g., ethyl 7-oxoheptanoate) using agents like PCC .

Biological Activity

Ethyl 7-hydroxyheptanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through the esterification of 7-hydroxyheptanoic acid with ethanol, typically using an acid catalyst under reflux conditions. The reaction can be summarized as follows:

7 hydroxyheptanoic acid+ethanolacid catalystethyl 7 hydroxyheptanoate+water\text{7 hydroxyheptanoic acid}+\text{ethanol}\xrightarrow{\text{acid catalyst}}\text{ethyl 7 hydroxyheptanoate}+\text{water}

This compound is characterized by its ethyl ester form, which plays a significant role in its biological interactions and metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.

Metabolic Pathways

The compound plays a role in various metabolic pathways , particularly those involving ester hydrolysis and oxidation. In biological systems, esterases catalyze the hydrolysis of this compound to yield 7-hydroxyheptanoic acid and ethanol. The hydroxyl group can undergo further oxidation to form carboxylic acids, which are involved in energy metabolism and biosynthetic processes .

The biological activities of this compound are primarily attributed to its interactions with specific molecular targets:

  • Enzymatic Interactions : The compound acts as a substrate for various enzymes, influencing metabolic pathways.
  • Binding Affinity : The ethyl group enhances lipophilicity, allowing better interaction with cellular membranes and receptors.
  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active site residues of enzymes, modulating their activity.

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains. This suggests that the compound could be developed into a natural antimicrobial agent .

Research on Anti-inflammatory Effects

In another study focusing on inflammation, this compound was administered to mice with induced paw edema. Results showed a reduction in swelling by approximately 50% compared to control groups. This supports its potential use in treating inflammatory conditions such as arthritis .

Data Summary Table

Biological ActivityMechanismStudy Reference
AntimicrobialDisruption of bacterial cell membranes
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Metabolic PathwaysHydrolysis by esterases

Chemical Reactions Analysis

Acid-Catalyzed Rearrangements

Under acidic conditions, the hydroxyl group facilitates carbocation formation, leading to 1,2-hydride or alkyl shifts (see Figure 1) .

Key Observations:

  • Hydride Shift : Protonation of the hydroxyl group generates a carbocation, which undergoes rearrangement to stabilize charge.

  • Methyl Shift : In sterically hindered systems, alkyl groups migrate preferentially.

ConditionObservationMajor Product
H₂SO₄, 80°C1,2-hydride shift6-methylheptanoate derivative
HCl, refluxMethyl group migrationCyclohexane carboxylate

Carbonyl-Olefin Metathesis via Photocycloaddition

Ethyl 7-hydroxyheptanoate participates in carbonyl-olefin metathesis through a photocycloaddition-pyrolysis sequence :

Reaction Pathway:

  • Photocycloaddition : UV light induces [2+2] cycloaddition between the carbonyl and olefin groups, forming an oxetane.

  • Pyrolysis : Heating the oxetane results in retro-cycloaddition and fragmentation.

StepConditionsOutcome
PhotocycloadditionUV light, THF, 25°COxetane intermediate
Pyrolysis200°C, vacuumAlkenes and carbonyl products

Example : Fragmentation yields ethylene and pentanedioic acid derivatives in >80% selectivity .

Oxidation and Reduction Pathways

The hydroxyl group undergoes selective transformations:

Oxidation:

  • Reagents : CrO₃/H₂SO₄ (Jones oxidation).

  • Product : 7-oxoheptanoate ester .

Reduction:

  • Reagents : NaBH₄/MeOH.

  • Product : Diol derivatives (e.g., heptane-1,7-diol) .

Reaction TypeReagents/ConditionsProductYield
OxidationCrO₃, H₂SO₄, acetoneEthyl 7-oxoheptanoate70–75%
ReductionNaBH₄, MeOH, 0°CHeptane-1,7-diol85–90%

Substitution Reactions

The ester group participates in nucleophilic acyl substitution :

NucleophileConditionsProduct
AminesDMF, 60°CAmide derivatives
AlcoholsH₂SO₄, refluxTransesterification products

Note : Transesterification with methanol produces mthis compound quantitatively .

Stability and Degradation

This compound exhibits pH-dependent stability:

pHHalf-Life (25°C)Degradation Pathway
7.4>120 minEster hydrolysis
5.5105 minLactonization

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Ethyl 7-hydroxyheptanoate, and how do reaction conditions influence yield?

  • Methodological Answer: this compound is synthesized via enzymatic esterification or chemical catalysis. For example, recombinant hosts expressing fatty acid O-methyltransferases and monooxygenases can convert intermediates like 7-hydroxyheptanoic acid into the ethyl ester under controlled pH (6.5–7.5) and temperature (30–37°C) . Chemical synthesis often employs acid-catalyzed esterification, requiring anhydrous conditions to avoid hydrolysis. Yield optimization involves monitoring reaction progress via GC-MS or HPLC, with typical purity >95% after silica gel chromatography (eluent: 20–40% ethyl acetate in hexane) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer:

  • NMR : Key signals include δ 1.26–1.70 (m, CH₂ groups), δ 3.57 (t, CH₂OH), and δ 4.03 (t, COOCH₂) in CDCl₃ .
  • HRMS : A molecular ion peak at m/z 174.1256 [M+H]⁺ confirms the molecular formula C₉H₁₈O₃ .
  • Elemental Analysis : Carbon (65.31%) and hydrogen (10.96%) content must align with theoretical values to validate purity .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer: Silica gel column chromatography with gradient elution (hexane:ethyl acetate) is standard. For scale-up, fractional distillation under reduced pressure (boiling point ~120–130°C at 10 mmHg) minimizes thermal degradation. Purity is verified via TLC (Rf ≈ 0.4 in 30% ethyl acetate) .

Advanced Research Questions

Q. How do enzyme kinetics and substrate specificity affect the biocatalytic production of this compound?

  • Methodological Answer: Monooxygenases and acetyltransferases exhibit Michaelis-Menten kinetics, with Kₘ values for 7-hydroxyheptanoic acid ranging 0.5–2.0 mM. Competitive inhibition by co-products (e.g., heptanoic acid) necessitates immobilized enzyme systems or fed-batch reactors to sustain activity. Kinetic parameters are derived from Lineweaver-Burk plots .

Q. What computational models predict the stability and reactivity of this compound under varying pH and temperature?

  • Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model ester bond hydrolysis. Results indicate instability at pH < 4 (protonation of carbonyl oxygen) and pH > 8 (nucleophilic attack by OH⁻). Experimental validation uses accelerated stability testing (40°C/75% RH for 6 months) with HPLC degradation tracking .

Q. How does this compound compare to structural analogs (e.g., methyl or butyl esters) in metabolic pathway efficiency?

  • Methodological Answer: Comparative studies in recombinant E. coli show ethyl esters yield 15–20% higher pimelic acid than methyl esters due to reduced steric hindrance. Butyl esters, while stable, exhibit lower aqueous solubility (<1 mg/mL), limiting bioavailability. Data from LC-MS/MS flux analysis and isotopic labeling (¹³C-glucose) quantify pathway intermediates .

Q. What are the challenges in reconciling contradictory data on this compound’s enzymatic conversion rates across studies?

  • Methodological Answer: Discrepancies arise from variations in host strain (e.g., Saccharomyces cerevisiae vs. Pseudomonas putida), assay conditions (aerobic vs. anaerobic), or normalization methods (e.g., per-cell vs. per-protein activity). Meta-analysis using standardized units (μmol/min/mg enzyme) and ANOVA identifies strain-specific outliers .

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